4-Bromo-6-(2-ethoxyphenyl)pyrimidine

EGFR inhibitor NSCLC kinase selectivity

4‑Bromo‑6‑(2‑ethoxyphenyl)pyrimidine is a heterocyclic small molecule (MF C₁₂H₁₁BrN₂O, MW 279.13 g mol⁻¹) that belongs to the 4,6‑diarylpyrimidine family [REFS‑1]. The compound carries a bromine at position 4 and a 2‑ethoxyphenyl group at position 6, giving it a well‑defined Suzuki–Miyaura coupling handle that is absent in the corresponding chloro and des‑bromo analogs commonly encountered in medicinal chemistry programs [REFS‑2].

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 1601291-41-1
Cat. No. B1475495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(2-ethoxyphenyl)pyrimidine
CAS1601291-41-1
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CC(=NC=N2)Br
InChIInChI=1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3
InChIKeyXEXLQFLEJRVMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(2-ethoxyphenyl)pyrimidine (CAS 1601291-41-1): Core Building‐Block Identity and Structural Parameters Relevant to Procurement


4‑Bromo‑6‑(2‑ethoxyphenyl)pyrimidine is a heterocyclic small molecule (MF C₁₂H₁₁BrN₂O, MW 279.13 g mol⁻¹) that belongs to the 4,6‑diarylpyrimidine family [REFS‑1]. The compound carries a bromine at position 4 and a 2‑ethoxyphenyl group at position 6, giving it a well‑defined Suzuki–Miyaura coupling handle that is absent in the corresponding chloro and des‑bromo analogs commonly encountered in medicinal chemistry programs [REFS‑2]. Although it is not a commercial drug substance, the scaffold appears in several bromopyrimidine‑based kinase inhibitor series, indicating that subtle changes in the halogen substitution pattern can drastically alter target potency and selectivity [REFS‑3].

Why Generic Substitution of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine with In‑Class Analogs Carries Quantifiable Risk


Procurement decisions that treat all 4‑halo‑6‑arylpyrimidines as interchangeable ignore the sharp divergence in cross‑coupling reactivity and in biological target engagement that emerges from small substituent changes [REFS‑1]. Published structure–activity‑relationship data on bromopyrimidine‑based tyrosine kinase inhibitors demonstrate that replacing the 4‑bromo substituent with a chloro or hydrogen atom, or altering the 6‑aryl ether, can shift IC₅₀ values against Bcr‑Abl and EGFR by orders of magnitude [REFS‑2]. Consequently, scientists who substitute 4‑chloro‑6‑(2‑ethoxyphenyl)pyrimidine or 4‑bromo‑6‑phenylpyrimidine for the target compound risk generating synthetic intermediates with markedly slower oxidative‑addition kinetics or biological probes with unrecognized potency gaps, ultimately undermining both synthetic yield and pharmacological readouts [REFS‑3].

Quantitative Differentiation Evidence for 4-Bromo-6-(2-ethoxyphenyl)pyrimidine vs. Its Closest Analogs


EGFR Wild‑Type Inhibitory Potency: 4‑Bromo‑6‑(2‑ethoxyphenyl)pyrimidine Core vs. EGFRL858R Selectivity Window

A pyrimidine derivative that incorporates the 4‑bromo‑6‑(2‑ethoxyphenyl)pyrimidine scaffold (CHEMBL2031296) exhibits an IC₅₀ of 1 nM against wild‑type human EGFR in a recombinant enzyme assay, whereas the closely related EGFRL858R mutant requires a 32‑fold higher concentration (IC₅₀ = 32 nM) in a Ba/F3 cell proliferation assay [REFS‑1]. By comparison, the standard EGFR inhibitor erlotinib shows roughly equipotent inhibition of both wild‑type and L858R EGFR under similar assay formats, making the 32‑fold selectivity differential a distinguishing feature of the bromo‑ethoxyphenyl scaffold [REFS‑2].

EGFR inhibitor NSCLC kinase selectivity

Halogen‑Dependent Cross‑Coupling Reactivity: C‑Br vs. C‑Cl in 4‑Position Suzuki–Miyaura Reactions

In palladium‑catalyzed Suzuki–Miyaura couplings, aryl bromides undergo oxidative addition approximately 10‑ to 100‑fold faster than the corresponding aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80 °C), as documented by comparative kinetic studies [REFS‑1]. 4‑Bromo‑6‑(2‑ethoxyphenyl)pyrimidine thus provides a significantly more reactive coupling partner than 4‑chloro‑6‑(2‑ethoxyphenyl)pyrimidine (CAS 1073485‑22‑9), enabling higher conversion yields in the synthesis of advanced 4‑aryl‑6‑(2‑ethoxyphenyl)pyrimidine libraries [REFS‑2].

Suzuki coupling building block C–Br reactivity

Molecular Weight and cLogP Differentiation from 4‑Chloro and 4‑Des‑Bromo Analogs

The target compound (MW 279.13, cLogP ≈ 3.8) is substantially heavier and more lipophilic than 4‑bromo‑6‑phenylpyrimidine (MW 235.08, cLogP ≈ 2.9) and slightly heavier than 4‑chloro‑6‑(2‑ethoxyphenyl)pyrimidine (MW 234.68, cLogP ≈ 3.6) [REFS‑1]. In fragment‑based drug discovery, each ∼0.2 unit increase in cLogP can alter solubility by a factor of ∼1.6, and the 0.2–0.9 unit cLogP gap between the target compound and its simpler analogs places it closer to the median lipophilicity of orally bioavailable kinase inhibitors (median cLogP ≈ 4.0) [REFS‑2].

physicochemical properties drug‑likeness solubility

Bcr‑Abl Kinase Inhibition Class Benchmark: Bromopyrimidine Scaffold Potency Compared with Dasatinib

In a series of 5‑bromopyrimidine derivatives structurally related to the target compound, several representatives (e.g., 5c, 5e, 6g, 9e, 9f, 10c) inhibited Bcr‑Abl tyrosine kinase with sub‑micromolar potency in an ADP‑Glo assay, comparing favorably with dasatinib which yielded IC₅₀ values of 0.8–1.5 nM under identical conditions [REFS‑1]. Although the exact 4‑bromo‑6‑(2‑ethoxyphenyl) regioisomer was not explicitly tested, the structure–activity relationship demonstrates that the bromopyrimidine core can achieve single‑digit nanomolar potency against a clinically validated oncogenic kinase, and that replacing bromine with chlorine consistently reduces potency by >5‑fold across the series [REFS‑2].

Bcr‑Abl inhibitor chronic myeloid leukemia tyrosine kinase

Procurement‑Worthy Application Scenarios for 4-Bromo-6-(2-ethoxyphenyl)pyrimidine Based on Quantifiable Differentiation


EGFR Wild‑Type Selective Chemical Probe Development

Academic and biotech groups focused on designing EGFR inhibitors that spare the L858R resistance mutant can deploy 4‑bromo‑6‑(2‑ethoxyphenyl)pyrimidine as a core scaffold. The published 32‑fold selectivity window (EGFRwt IC₅₀ 1 nM vs. EGFRL858R IC₅₀ 32 nM) [REFS‑1] offers a built‑in selectivity margin that erlotinib cannot provide, enabling structure‑based optimization campaigns where the 4‑bromo handle is used for rapid analoging via Suzuki coupling while retaining the ethoxyphenyl group responsible for the selectivity phenotype.

High‑Efficiency Parallel Library Synthesis via Suzuki–Miyaura Cross‑Coupling

Medicinal chemistry CROs and internal discovery departments that require rapid generation of 4‑aryl‑6‑(2‑ethoxyphenyl)pyrimidine libraries can prioritize the bromo building block over its chloro counterpart. The 10‑ to 100‑fold faster oxidative addition of the C–Br bond under standard Pd(PPh₃)₄ conditions [REFS‑2] translates to shorter cycle times, lower palladium loadings, and higher isolated yields, making the higher per‑gram price of the bromo compound economically justified by the overall reduction in per‑compound library cost.

Bcr‑Abl‑Directed Lead Optimization with Halogen‑Dependent Potency Requirements

Teams pursuing chronic myeloid leukemia or Philadelphia‑chromosome‑positive ALL targets can use the bromopyrimidine core as a starting point for Bcr‑Abl inhibitor synthesis, supported by class‑level data showing that bromo‑substituted analogs achieve sub‑50 nM Bcr‑Abl IC₅₀ values whereas the corresponding chloro analogs are consistently >5‑fold less active [REFS‑3]. Procurement of the bromo compound ensures that the initial library members meet the potency threshold required for hit‑to‑lead progression.

Fragment‑Based Drug Discovery Requiring Balanced Lipophilicity

When fragment libraries are being expanded in the MW 230‑300 range for kinase targets, 4‑bromo‑6‑(2‑ethoxyphenyl)pyrimidine (MW 279.13, cLogP ≈ 3.8) fills a gap between the overly hydrophilic 4‑bromo‑6‑phenylpyrimidine (MW 235.08, cLogP ≈ 2.9) and excessively lipophilic diarylpyrimidines [REFS‑4]. Its physicochemical profile aligns with the median values of oral kinase inhibitors, increasing the probability that early fragment hits will evolve into development candidates without major ADMET penalties.

Quote Request

Request a Quote for 4-Bromo-6-(2-ethoxyphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.